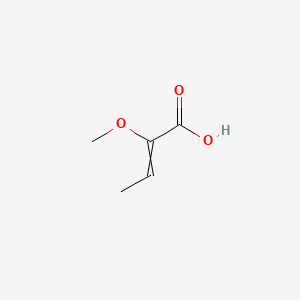![molecular formula C22H24BrClN4O4 B14081771 N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea](/img/structure/B14081771.png)
N-[6-Bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl]-N'-(1,3-dihydroxy-2-methylpropan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lodazecar is a benzodiazepine derivative with a unique structure that does not bind to the brain benzodiazepine receptor. It shares some structural similarities with the cholesterol molecule. Lodazecar has been studied for its effects on cholesterol metabolism, particularly in reducing cholesterol absorption and increasing fecal neutral sterol excretion .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lodazecar involves multiple steps, starting with the preparation of the benzodiazepine core. The key intermediate, 6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,4-benzodiazepin-7-yl, is synthesized through a series of reactions involving bromination, chlorination, and cyclization. The final step involves the reaction of this intermediate with 1,1-bis(hydroxymethyl)ethyl isocyanate to form Lodazecar .
Industrial Production Methods
Industrial production of Lodazecar typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Lodazecar undergoes various chemical reactions, including:
Oxidation: Lodazecar can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Lodazecar to its reduced forms.
Substitution: Lodazecar can undergo substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are used for substitution reactions.
Major Products
Applications De Recherche Scientifique
Lodazecar has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying benzodiazepine derivatives and their chemical properties.
Biology: Investigated for its effects on cholesterol metabolism and potential therapeutic applications in reducing cholesterol levels.
Medicine: Explored for its potential use in treating hypercholesterolemia and related conditions.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mécanisme D'action
Lodazecar exerts its effects by inhibiting cholesterol absorption in the intestines. It increases fecal neutral sterol excretion and reduces serum plant sterol levels, most likely due to diminished sterol absorption. The molecular targets and pathways involved include key enzymes controlling hepatic cholesterol metabolism and low-density lipoprotein metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Neomycin: An antibiotic that also inhibits cholesterol absorption.
Ketoconazole: An antifungal agent with similar effects on cholesterol metabolism.
Other Benzodiazepine Derivatives: Compounds with structural similarities but different pharmacological properties.
Uniqueness
Lodazecar is unique in its ability to significantly alter cholesterol metabolism without binding to the brain benzodiazepine receptor. This makes it a promising candidate for therapeutic applications targeting cholesterol-related conditions .
Propriétés
Formule moléculaire |
C22H24BrClN4O4 |
|---|---|
Poids moléculaire |
523.8 g/mol |
Nom IUPAC |
1-[6-bromo-5-(2-chlorophenyl)-1,3-dimethyl-2-oxo-3H-1,4-benzodiazepin-7-yl]-3-(1,3-dihydroxy-2-methylpropan-2-yl)urea |
InChI |
InChI=1S/C22H24BrClN4O4/c1-12-20(31)28(3)16-9-8-15(26-21(32)27-22(2,10-29)11-30)18(23)17(16)19(25-12)13-6-4-5-7-14(13)24/h4-9,12,29-30H,10-11H2,1-3H3,(H2,26,27,32) |
Clé InChI |
DEYVHVVHCGGWLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)N(C2=C(C(=C(C=C2)NC(=O)NC(C)(CO)CO)Br)C(=N1)C3=CC=CC=C3Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(2-chlorophenyl)amino]ethyl}-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081690.png)
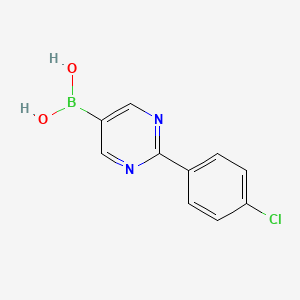
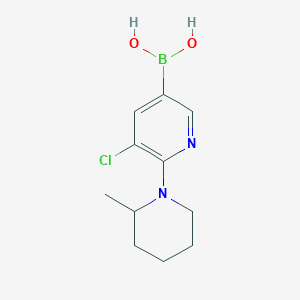
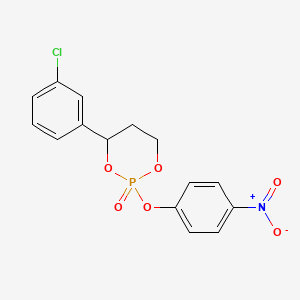
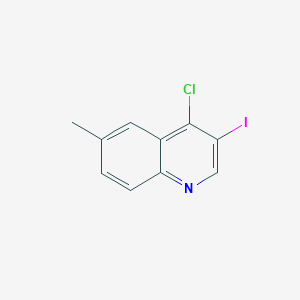
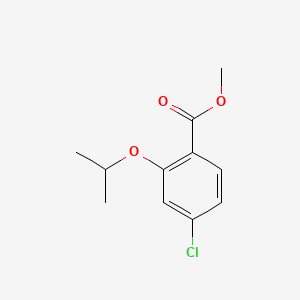
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
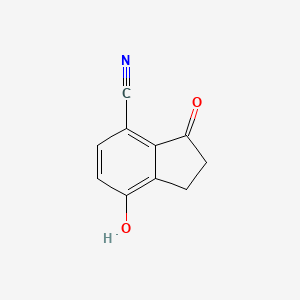
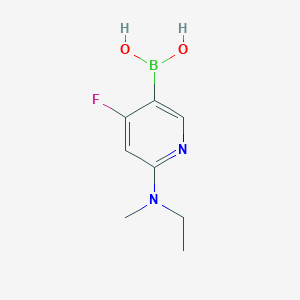


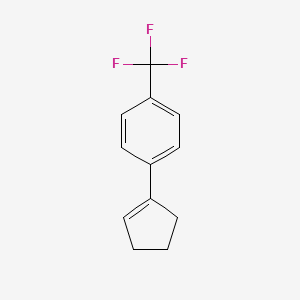
![3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B14081746.png)
